molecular formula C14H12ClN3O4S2 B2706338 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 886956-29-2

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2706338
CAS No.: 886956-29-2
M. Wt: 385.84
InChI Key: ZUMLMTAOLGOTPZ-UHFFFAOYSA-N
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Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN3O4S2 and its molecular weight is 385.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity of Heterocyclic Systems

The compound has been explored within the context of synthesizing condensed bridgehead nitrogen heterocyclic systems. Researchers have engaged in the microwave-assisted synthesis of derivatives such as s-Triazolo[3,4-b][1,3,4]thiadiazoles, s-Triazolo[3,4-b][1,3,4]thiadiazines, and s-Triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline. These derivatives exhibit promising antibacterial, antifungal, and antitubercular activities, indicating their potential in developing novel therapeutics (Shiradkar & Kale, 2006).

Furan and Benzochalcogenodiazole-Based Polymers

Another study focused on the design and synthesis of furan and benzochalcogenodiazole-based monomers using a donor-acceptor approach. These compounds, upon electrochemical polymerization, exhibited intriguing properties like lower oxidation potentials and red shifts in their absorption spectra. Such characteristics underline their potential use in materials science, particularly in developing novel polymers with unique electrochemical and optical properties (İçli-Özkut et al., 2013).

Antinociceptive and Anti-inflammatory Properties

The synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties have been researched. This study synthesized a series of heterocyclic compounds featuring the furan moiety and evaluated their biological activities. Results showed significant activities, highlighting the compound's role in discovering new therapeutic agents (Selvam et al., 2012).

Antimicrobial Agents

Research into developing new antimicrobial agents has also incorporated this compound. One study synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, demonstrating broad-spectrum antibacterial activity against various microorganisms. This underscores the compound's utility in addressing the growing concern of antibiotic resistance (Bhoi et al., 2015).

Antitumor and Antioxidant Evaluation

The compound's framework has been employed in synthesizing derivatives for antitumor and antioxidant evaluations. For instance, the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for cytotoxicity and antioxidant activities have been documented. Some derivatives demonstrated promising activities, suggesting their potential in cancer therapy and oxidative stress management (Hamama et al., 2013).

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h1-6H,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLMTAOLGOTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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